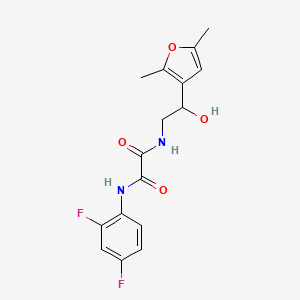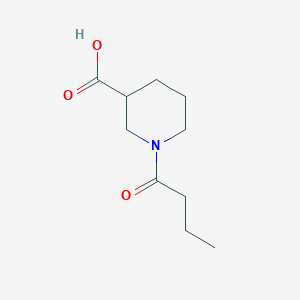![molecular formula C22H29ClN4O4S2 B2497602 6-Isopropyl-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride CAS No. 1215472-20-0](/img/structure/B2497602.png)
6-Isopropyl-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of analogues to this compound involves conventional techniques characterized by elemental analysis, IR, MS, 1H, and 13C NMR. These methodologies provide a foundation for understanding the chemical processes required to produce such complex molecules. Notably, the synthesis of related tetrahydrothieno[2,3-c]pyridine analogues has been documented, indicating the steps involved in obtaining these compounds, including antibacterial activity tests against various bacterial strains, which indirectly contributes to understanding the compound (Doshi, Thakkar, Khirsariya, Thakur, & Ray, 2015).
Molecular Structure Analysis
The molecular structure of such compounds is analyzed through various spectroscopic techniques, including NMR and MS, which provide insights into the atomic and molecular constitution. Computational studies, such as MO calculations, further elucidate the electronic structure, helping in understanding the molecular framework and its electronic properties essential for predicting reactivity and interaction with biological targets.
Chemical Reactions and Properties
The chemical reactions and properties of the compound can be inferred from similar molecules, which undergo reactions such as intramolecular Diels-Alder reactions, showing the compound's reactivity and potential transformations (Noguchi, Kakimoto, Kawakami, & Kajigaeshi, 1986). These reactions are pivotal in modifying the compound's structure for enhanced biological activity or specific applications.
Physical Properties Analysis
The physical properties, including solubility, melting point, and stability, are crucial for its application in various fields. Compounds with similar structures have been shown to possess good thermal stability and solubility in common organic solvents, which suggests that "6-Isopropyl-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride" might exhibit similar properties, affecting its handling and formulation (Wang, Li, Ma, Zhang, & Gong, 2006).
Scientific Research Applications
Pyrrolidine in Drug Discovery
Versatile Scaffold for Novel Compounds : Pyrrolidine and its derivatives are extensively utilized in medicinal chemistry due to their capability to explore pharmacophore space efficiently, contribute to the stereochemistry of molecules, and offer increased three-dimensional coverage. The review by Petri et al. (2021) emphasizes the importance of the pyrrolidine ring in obtaining bioactive molecules for treating human diseases, highlighting the direct relationship between the configuration of stereocenters and biological properties (Petri et al., 2021).
Chemical Inhibitors and Pharmacological Importance
Isoquinoline Derivatives in Therapeutics : The study by Danao et al. (2021) explores isoquinoline derivatives for their broad spectrum of biological activities, including anti-fungal, anti-bacterial, anti-diabetic, and anti-cancer properties. The review provides a foundation for medicinal chemists in the development of new low-molecular-weight inhibitors with pharmacotherapeutic applications (Danao et al., 2021).
Enaminones in Heterocyclic Synthesis
Building Blocks for Heterocycles : Negri, Kascheres, and Kascheres (2004) discuss the significance of enaminoketones and enaminonitriles as versatile intermediates for synthesizing various heterocycles such as pyridines, pyrimidines, and pyrroles. Their review underlines the role of enaminones as scaffolds for annulation, serving as essential precursors in the synthesis of biologically interesting compounds (Negri et al., 2004).
Safety and Hazards
Future Directions
properties
IUPAC Name |
6-propan-2-yl-2-[(4-pyrrolidin-1-ylsulfonylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O4S2.ClH/c1-14(2)25-12-9-17-18(13-25)31-22(19(17)20(23)27)24-21(28)15-5-7-16(8-6-15)32(29,30)26-10-3-4-11-26;/h5-8,14H,3-4,9-13H2,1-2H3,(H2,23,27)(H,24,28);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPORMGYBKGOMEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29ClN4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Isopropyl-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(6-Ethylpyrimidin-4-yl)-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B2497523.png)
![N-(3,4-dimethoxyphenyl)-2-{[5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2497524.png)
![1-[4-(2-Fluorophenyl)piperazino]-3-{[3-(trifluoromethyl)phenyl]sulfanyl}-2-propanol](/img/structure/B2497525.png)
![N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,6-difluorobenzamide](/img/structure/B2497527.png)
![Methyl 2-(2-chlorophenyl)-2-[4-(3,6-dichloropyridine-2-carbonyl)piperazin-1-YL]acetate](/img/structure/B2497528.png)
![2-(4-(N,N-dimethylsulfamoyl)benzamido)-6-isopropyl-N-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2497529.png)


![8-(4-fluorophenyl)-1-methyl-3-[(3-methylphenyl)methyl]-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2497533.png)
![2-[2,4-dichloro-5-methoxy(methylsulfonyl)anilino]-N-(2,4-dichlorophenyl)acetamide](/img/structure/B2497534.png)

![Methyl (E)-4-[[1-(3,5-dimethoxyphenyl)-2-oxopyrrolidin-3-yl]-methylamino]-4-oxobut-2-enoate](/img/structure/B2497537.png)

